1-(1-Benzyl-1H-indol-4-yl)ethanone
Description
1-(1-Benzyl-1H-indol-4-yl)ethanone is a heterocyclic compound featuring an indole scaffold substituted with a benzyl group at the 1-position and an acetyl (ethanone) group at the 4-position. Its molecular formula is C₁₇H₁₅NO, with a molecular weight of 249.31 g/mol. The compound is synthesized via alkylation reactions, where benzyl bromide reacts with indole derivatives under basic conditions (e.g., sodium hydride in THF) to introduce the benzyl moiety . Subsequent functionalization at the 4-position is achieved through Friedel-Crafts acylation or lithiation followed by ketone coupling .
Key applications include its role as an intermediate in medicinal chemistry, particularly in the development of antiproliferative and anti-inflammatory agents.
Properties
CAS No. |
84590-64-7 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(1-benzylindol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO/c1-13(19)15-8-5-9-17-16(15)10-11-18(17)12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 |
InChI Key |
WMSPMFXNEHGHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-1H-indol-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1-phenylhydrazine with an appropriate ketone under acidic conditions to form the indole ring . Another approach includes the use of palladium-catalyzed cross-coupling reactions, where the indole precursor is coupled with a benzyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-4-carboxylic acids.
Reduction: Indole-4-ethanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1-Benzyl-1H-indol-4-yl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-1H-indol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors that mediate inflammatory responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-(1-Benzyl-1H-indol-4-yl)ethanone with selected analogs, highlighting structural variations and their implications:
Key Observations :
- Position of Acetyl Group : Moving the acetyl group from C4 (indole) to C3 (as in the nitro derivative) alters electronic properties and steric hindrance, which may affect binding to biological targets .
- Core Heterocycle: Replacing indole with benzimidazole (C₉H₈N₂O) shifts the pharmacological profile; benzimidazole derivatives are known for anti-inflammatory and antimicrobial activities .
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